![molecular formula C23H22N2O2S B2521855 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide CAS No. 330191-13-4](/img/structure/B2521855.png)
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
The compound "N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The cyclohexanecarboxamide moiety in the compound suggests a potential for bioactivity, given the prevalence of cyclohexane rings in bioactive molecules.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the formation of amide bonds. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally related to the compound , has been reported using elemental analyses, IR spectroscopy, and NMR spectroscopy . Similarly, the synthesis of other thiazole derivatives, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, involves the reaction of benzoyl isothiocyanate with amines . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated by the structural characterization of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide . The cyclohexane ring often adopts a chair conformation, which is a stable configuration in many cyclohexane-containing compounds. The presence of substituents on the thiazole ring and the benzamide moiety can influence the overall molecular conformation and the potential for intramolecular hydrogen bonding, which can stabilize the molecule .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding interactions, as seen in the crystal packing of antipyrine derivatives stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Additionally, π-interactions such as C–H⋯π and lone pair⋯π contacts can contribute to the stabilization of molecular assemblies . The reactivity of the compound may also be influenced by the presence of the benzoyl group, which can undergo reactions such as tranamidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be deduced from spectroscopic data and computational studies. For instance, IR and NMR spectroscopy provide insights into the functional groups present and the electronic environment of the atoms within the molecule . Computational methods such as DFT calculations can predict the energetic relevance of intermolecular interactions and the contribution of different energy frameworks to the stability of the compound . Additionally, the thermal behavior of related compounds has been studied, providing information on their stability and decomposition pathways .
Scientific Research Applications
DNA Binding and Fluorescent Staining
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, as part of the broader family of minor groove binders, shows potential in DNA binding and fluorescent staining applications. Hoechst 33258 and its analogues, for instance, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds have been extensively utilized in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. Their fluorescent properties provide an essential tool for research in cell biology, offering insights into cellular structures and genetic material (Issar & Kakkar, 2013).
Drug Stability and Degradation Studies
The stability and degradation pathways of pharmaceutical compounds are crucial for understanding their shelf life and safety. Nitisinone (NTBC), although not the same compound, provides an example of the importance of stability studies for therapeutic agents. Research into NTBC's stability under various conditions, such as pH, temperature, and UV radiation, helps elucidate the stability of related compounds. Identifying stable degradation products is vital for assessing potential risks and benefits associated with pharmaceutical applications (Barchańska et al., 2019).
Synthesis of Heterocycles and Drug Design
The synthesis of heterocycles, including benzimidazoles, quinoxalines, and benzo(1,5)diazepines, is a fundamental aspect of medicinal chemistry, providing a basis for rational drug design. These compounds have a variety of biological applications, highlighting the versatility and importance of heterocyclic chemistry in developing new therapeutic agents. Efficient and mild synthetic procedures enable the creation of a wide array of biologically active molecules, facilitating advancements in pharmacology and drug discovery (Ibrahim, 2011).
Antioxidant and Anti-inflammatory Agents
The search for novel antioxidant and anti-inflammatory agents is an ongoing challenge in pharmaceutical research. Benzofused thiazole derivatives, for example, have shown potential in this area. The development of new compounds with antioxidant and anti-inflammatory activities is critical for addressing various health conditions, including chronic inflammation and oxidative stress-related diseases. These findings underscore the importance of thiazole derivatives in medicinal chemistry and their potential for therapeutic applications (Raut et al., 2020).
Supramolecular Chemistry and Nanotechnology
Benzothiazole derivatives play a significant role in supramolecular chemistry and nanotechnology. Their ability to self-assemble into one-dimensional nanometer-sized structures, stabilized by hydrogen bonding, opens up possibilities for applications ranging from polymer processing to biomedical fields. The versatile nature of benzothiazole-based compounds allows for their use in creating complex molecular architectures with specific functions, demonstrating the compound's potential in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory targets .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives, however, have been associated with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of ADME properties, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. Thiazole derivatives, in general, have been found to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-23(28-21)25-22(27)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURQPZEHMEXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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